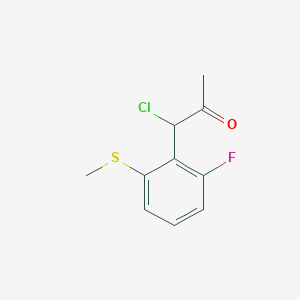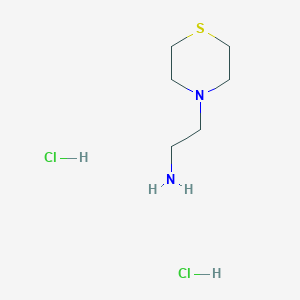
2-Thiomorpholinoethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiomorpholinoethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2S and a molecular weight of 219.18 g/mol . It is a member of the thiomorpholine family, which contains a sulfur atom in the morpholine ring. This compound is primarily used in laboratory research and has various applications in chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiomorpholinoethan-1-amine dihydrochloride typically involves the reaction of thiomorpholine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent choice, to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiomorpholinoethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted amines and derivatives.
Applications De Recherche Scientifique
2-Thiomorpholinoethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Thiomorpholinoethan-1-amine dihydrochloride involves its interaction with molecular targets that contain sulfur or amine groups. The compound can modulate the activity of enzymes and other proteins by forming covalent bonds or through non-covalent interactions. Specific pathways and targets are still under investigation, but its effects are likely related to its ability to alter the redox state of sulfur-containing biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine: The parent compound, which lacks the ethylene diamine moiety.
Morpholine: Similar structure but contains an oxygen atom instead of sulfur.
Piperazine: Contains a similar ring structure but lacks the sulfur atom.
Uniqueness
2-Thiomorpholinoethan-1-amine dihydrochloride is unique due to the presence of both sulfur and amine groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H16Cl2N2S |
|---|---|
Poids moléculaire |
219.18 g/mol |
Nom IUPAC |
2-thiomorpholin-4-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2S.2ClH/c7-1-2-8-3-5-9-6-4-8;;/h1-7H2;2*1H |
Clé InChI |
PXXUFYAHPGDAHS-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




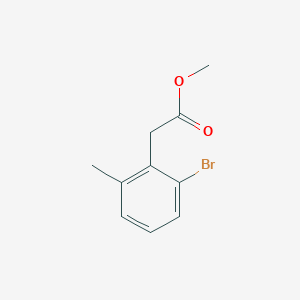
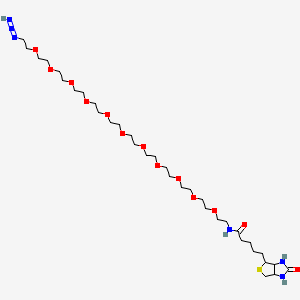
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
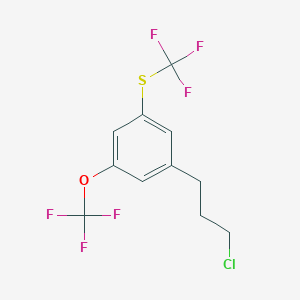
![4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one](/img/structure/B14050574.png)

![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)




